(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a 2,4-dimethylthiazole-methanone group. The piperazine moiety enhances solubility and pharmacokinetic profiles, while the thiazole ring contributes to metabolic stability and target binding .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-15(26-12(2)19-11)16(25)23-7-5-22(6-8-23)13-3-4-14(21-20-13)24-10-17-9-18-24/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPTVNYZFANWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be cancer cells , specifically MCF-7, Hela, and A549 cell lines . The compound is a derivative of 1,2,4-triazole , a heterocyclic compound known for its ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It achieves this by binding to the aromatase enzyme , a key enzyme in the biosynthesis of estrogens. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously, thereby offering various types of binding to the target enzyme.
Biochemical Pathways
The compound affects the aromatase pathway , which is involved in the biosynthesis of estrogens. By inhibiting the aromatase enzyme, the compound disrupts this pathway, leading to a decrease in estrogen production. This can have downstream effects on various cellular processes, particularly in cancer cells that are sensitive to estrogen levels.
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a triazole ring, a pyridazine moiety, a piperazine ring, and a thiazole group, which contribute to its pharmacological properties.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.49 g/mol. The presence of multiple heterocycles enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds featuring the triazole and thiazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines such as BT-474 and MCF-7. The compound 10ec , which shares structural similarities with our target compound, demonstrated an IC50 value of 0.99 μM against the BT-474 cell line, indicating potent anticancer activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 10ec | BT-474 | 0.99 | Tubulin polymerization inhibition |
| Compound A | MCF-7 | 1.50 | Apoptosis induction |
| Compound B | HeLa | 2.30 | Cell cycle arrest |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and induction of apoptosis. Studies using acridine orange/ethidium bromide staining assays have indicated that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone can lead to increased apoptotic cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds with triazole and thiazole functionalities have been investigated for their antimicrobial activities. Triazoles are known for their antifungal properties, while thiazoles exhibit antibacterial effects. The combination of these two moieties may enhance the spectrum of antimicrobial activity.
Table 2: Antimicrobial Activity
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound C | Candida albicans | Effective |
| Compound D | Staphylococcus aureus | Moderate |
Case Studies
A notable case study involved the synthesis and biological evaluation of various triazole-containing compounds. One derivative displayed significant activity against both Gram-positive and Gram-negative bacteria while also showing low toxicity in mammalian cell lines. This highlights the potential for developing new antimicrobial agents based on the structure of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
Comparison with Similar Compounds
Antiproliferative Potential
Piperazine-linked compounds, such as the sulfonyl-piperazine-tetrazole derivatives in , demonstrate antiproliferative activity, likely through interference with cellular proliferation pathways . The target compound’s piperazine and triazole groups may similarly disrupt cancer cell growth, though its thiazole-methanone group could enhance selectivity or potency compared to sulfonyl-based analogues .
Ferroptosis Induction
highlights ferroptosis inducers (FINs) as promising therapeutic agents in oral squamous cell carcinoma (OSCC).
Metabolic Stability and Selectivity
The thiazole and triazole rings in the target compound may improve metabolic stability compared to analogues with tetrazole or sulfonyl groups, as seen in and . Additionally, the 2,4-dimethylthiazole group could reduce off-target effects by enhancing hydrophobic interactions with specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
